molecular formula C17H19N3OS B2707478 2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide CAS No. 893991-93-0

2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide

Cat. No.: B2707478
CAS No.: 893991-93-0
M. Wt: 313.42
InChI Key: GVDBRTUMAAUWHJ-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide is a complex organic compound that features an imidazo[2,1-b]thiazole core

Scientific Research Applications

2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide typically involves multi-step reactions. One common method includes the cyclization of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by dehydration and subsequent reactions to introduce the ethyl and butanamide groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to streamline the synthesis process. This method allows for the efficient production of large quantities while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide apart is its unique combination of the imidazo[2,1-b]thiazole core with an ethyl and butanamide group. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-3-12(4-2)16(21)18-14-7-5-13(6-8-14)15-11-20-9-10-22-17(20)19-15/h5-12H,3-4H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDBRTUMAAUWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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